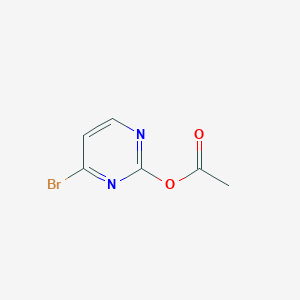
4-Bromopyrimidin-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrimidin-2-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidin-2-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method includes the reaction of 2-aminopyrimidine with bromine in the presence of a suitable solvent to yield 4-bromopyrimidine. This intermediate is then acetylated using acetic anhydride to form this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrimidin-2-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and bases like triethylamine under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminopyrimidin-2-YL acetate, while coupling with an aryl halide can produce a biaryl derivative .
Scientific Research Applications
4-Bromopyrimidin-2-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors due to its structural similarity to biologically active pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Bromopyrimidin-2-YL acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and pyrimidine ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
5-Bromopyrimidine: Another brominated pyrimidine derivative with similar reactivity but different substitution patterns.
4-Bromopyridine-2-YL acetate: A structurally related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 4-Bromopyrimidin-2-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
(4-bromopyrimidin-2-yl) acetate |
InChI |
InChI=1S/C6H5BrN2O2/c1-4(10)11-6-8-3-2-5(7)9-6/h2-3H,1H3 |
InChI Key |
CHHLMWFYIAWUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















